(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H27F3N4O3 and its molecular weight is 476.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound has been studied for its potential in antimicrobial applications. Patel et al. (2011) synthesized a series of compounds, including derivatives of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone, and evaluated their antimicrobial activity against various bacterial and fungal strains. These compounds demonstrated variable and modest activity, suggesting potential for further exploration in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
Shim et al. (2002) examined the molecular interactions of a structurally related antagonist, focusing on its binding to the CB1 cannabinoid receptor. This research provides insights into the receptor-ligand interactions, which are crucial for understanding the therapeutic potential of similar compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Structural Analysis and Antiproliferative Activity
Prasad et al. (2018) focused on the synthesis and structural exploration of a novel bioactive heterocycle closely related to the specified compound. Their research included antiproliferative activity evaluation and X-ray diffraction studies, highlighting the compound's potential in cancer research (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Receptor Binding and Pharmacological Effects
Landsman et al. (1997) studied the binding of a related compound to the human cannabinoid CB1 receptor, demonstrating its inverse agonist properties. This research is significant for understanding the pharmacological effects of similar compounds in the context of neurological studies (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).
Synthesis and Evaluation as Anticonvulsant Agents
Malik and Khan (2014) synthesized novel derivatives and evaluated their anticonvulsant activities. Their research contributes to understanding the therapeutic potential of such compounds in treating neurological disorders (Malik & Khan, 2014).
Conformationally Restricted Butyrophenones
Raviña et al. (2000) explored a series of novel butyrophenones, similar in structure, for their potential as antipsychotic agents. This research is valuable for the development of new drugs in mental health care (Raviña et al., 2000).
Cannabinoid Receptor Antagonism
Darmani (2001) investigated the effects of related compounds on cannabinoid receptors, providing insights into their potential therapeutic applications in treating emesis and motor disorders (Darmani, 2001).
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O3/c25-24(26,27)18-4-3-9-28-22(18)30-14-12-29(13-15-30)17-7-10-31(11-8-17)23(32)21-16-33-19-5-1-2-6-20(19)34-21/h1-6,9,17,21H,7-8,10-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJITNVBWNZIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.